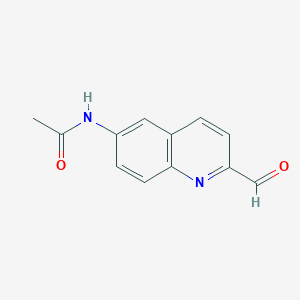

N-(2-Formylquinolin-6-yl)acetamide

CAS No.: 915923-55-6

Cat. No.: VC2904579

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915923-55-6 |

|---|---|

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | N-(2-formylquinolin-6-yl)acetamide |

| Standard InChI | InChI=1S/C12H10N2O2/c1-8(16)13-10-4-5-12-9(6-10)2-3-11(7-15)14-12/h2-7H,1H3,(H,13,16) |

| Standard InChI Key | GKQGSRDYZYMTCE-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O |

Introduction

Physical and Chemical Properties

N-(2-Formylquinolin-6-yl)acetamide (CAS: 915923-55-6) is a heterocyclic building block with molecular formula C₁₂H₁₀N₂O₂ and molecular weight of 214.22 g/mol . The compound features a quinoline core structure with an acetamide group at the 6-position and a formyl group at the 2-position, creating a multi-functional scaffold with potential for various chemical interactions.

The compound's physical and chemical properties suggest moderate lipophilicity and hydrogen bonding capabilities, which could be advantageous for biological applications and chemical transformations. The compound is typically available in solid form at room temperature, with specific physical characteristics documented by chemical suppliers.

Structure-Activity Relationships and Related Compounds

The structural features of N-(2-Formylquinolin-6-yl)acetamide provide a basis for understanding its potential biological activities and relationships to other quinoline derivatives with established properties.

Quinoline Scaffold and Biological Activity

The quinoline core structure found in N-(2-Formylquinolin-6-yl)acetamide is present in numerous compounds with significant biological activities. Related quinoline derivatives have demonstrated:

For instance, thiosemicarbazide-linked quinoline-piperazine derivatives have shown promising α-glucosidase inhibitory activity, with the 2,5-dimethoxy phenyl substitution (compound 7j) exhibiting potent activity with an IC₅₀ value of 50.0 µM . While N-(2-Formylquinolin-6-yl)acetamide lacks the thiosemicarbazide and piperazine components, its quinoline core and potential for structural modifications suggest possibilities for similar biological applications.

Challenges and Future Research Directions

Research specifically focused on N-(2-Formylquinolin-6-yl)acetamide appears to be in relatively early stages, presenting both challenges and opportunities for future investigation.

Research Challenges

Several challenges may affect the further development of applications for N-(2-Formylquinolin-6-yl)acetamide:

-

Limited solubility in certain solvents, which could impact its application in biological assays

-

Potential stability issues related to the formyl group, which may undergo oxidation or participate in unwanted reactions

-

Competition from other more established fluorescent probes or biologically active quinoline derivatives

Future Research Opportunities

Despite these challenges, N-(2-Formylquinolin-6-yl)acetamide presents numerous opportunities for future research:

-

Comprehensive evaluation of its biological activities, particularly in areas where similar quinoline derivatives have shown promise

-

Further development and optimization of its applications as a fluorescent probe for amine detection

-

Exploration of chemical modifications leveraging the formyl and acetamide functional groups

-

Investigation of its potential use in the synthesis of more complex compounds with targeted properties

-

Detailed structure-activity relationship studies to understand how modifications affect its properties

Given the versatility of the quinoline scaffold and the reactive functional groups present in N-(2-Formylquinolin-6-yl)acetamide, continued research into this compound could yield valuable insights and applications in both chemistry and biology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume